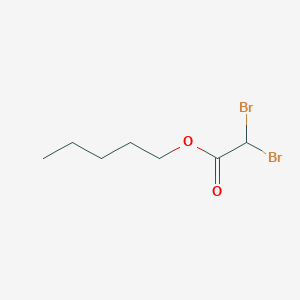![molecular formula C11H17N2O2+ B14604146 n,n,n-Trimethyl-2-[(methylcarbamoyl)oxy]anilinium CAS No. 59995-25-4](/img/structure/B14604146.png)
n,n,n-Trimethyl-2-[(methylcarbamoyl)oxy]anilinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-2-[(methylcarbamoyl)oxy]anilinium is a chemical compound with the molecular formula C11H17N2O2 It is known for its unique structure, which includes a trimethylammonium group and a methylcarbamoyloxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-[(methylcarbamoyl)oxy]anilinium typically involves the reaction of aniline derivatives with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale separation techniques, such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-2-[(methylcarbamoyl)oxy]anilinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylcarbamoyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N,N,N-Trimethyl-2-[(methylcarbamoyl)oxy]anilinium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-2-[(methylcarbamoyl)oxy]anilinium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-3-[(methylcarbamoyl)oxy]anilinium
- N,N,N-Trimethyl-4-[(methylcarbamoyl)oxy]anilinium
Uniqueness
N,N,N-Trimethyl-2-[(methylcarbamoyl)oxy]anilinium is unique due to its specific substitution pattern on the aniline ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject of study in various research fields.
Properties
CAS No. |
59995-25-4 |
|---|---|
Molecular Formula |
C11H17N2O2+ |
Molecular Weight |
209.26 g/mol |
IUPAC Name |
trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium |
InChI |
InChI=1S/C11H16N2O2/c1-12-11(14)15-10-8-6-5-7-9(10)13(2,3)4/h5-8H,1-4H3/p+1 |
InChI Key |
NFHCWRIAMBMAOW-UHFFFAOYSA-O |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14604086.png)
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14604087.png)
![4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14604095.png)

![1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604100.png)


![3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14604133.png)
![11,11-Dimethylbicyclo[4.4.1]undecane](/img/structure/B14604142.png)

